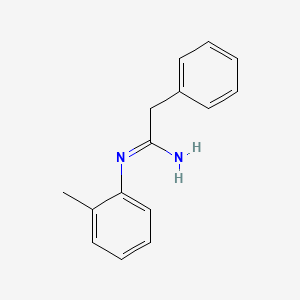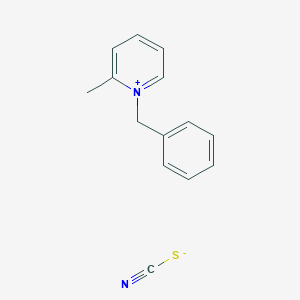
1-Benzyl-2-methylpyridin-1-ium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-methylpyridin-1-ium thiocyanate is a chemical compound that belongs to the class of organic thiocyanates It is characterized by the presence of a benzyl group attached to a methylpyridinium ion, with a thiocyanate anion
Méthodes De Préparation
The synthesis of 1-Benzyl-2-methylpyridin-1-ium thiocyanate typically involves the reaction of 1-benzyl-2-methylpyridinium chloride with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate, in an appropriate solvent. The reaction is usually carried out under mild conditions, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-2-methylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides or amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Benzyl-2-methylpyridin-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-methylpyridin-1-ium thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with metals and other molecules is a key aspect of its activity .
Comparaison Avec Des Composés Similaires
1-Benzyl-2-methylpyridin-1-ium thiocyanate can be compared with other thiocyanate-containing compounds, such as:
Potassium thiocyanate: A simple salt used in various chemical reactions.
Sodium thiocyanate: Another common thiocyanate salt with similar applications.
Mercury(II) thiocyanate: Known for its use in pyrotechnics but with different chemical properties.
Propriétés
Numéro CAS |
51081-39-1 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
1-benzyl-2-methylpyridin-1-ium;thiocyanate |
InChI |
InChI=1S/C13H14N.CHNS/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;2-1-3/h2-10H,11H2,1H3;3H/q+1;/p-1 |
Clé InChI |
ZIGDHGVVJPSUQD-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=[N+]1CC2=CC=CC=C2.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


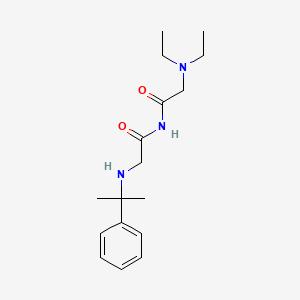
![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)


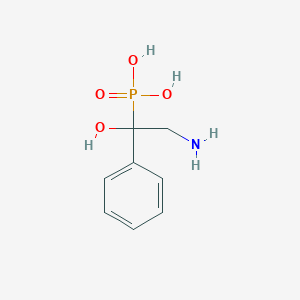
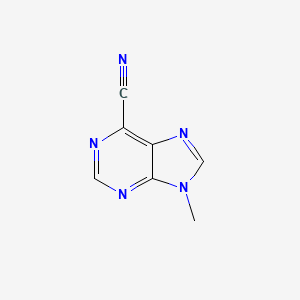

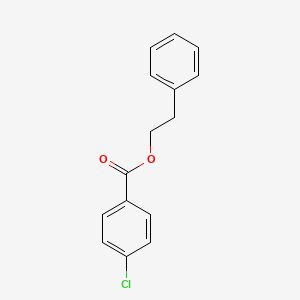
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)



